Antitumor agent-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-2 is a promising compound in the field of oncology, known for its potent antitumor properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy. Its unique chemical structure allows it to interact with specific molecular targets, leading to the suppression of tumor growth and proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-2 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the compound’s antitumor activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s consistency and potency.
Analyse Des Réactions Chimiques
Types of Reactions: Antitumor agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, which can enhance the compound’s stability and activity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties and enhance its efficacy.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions often involve acidic or basic environments to facilitate the reaction.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions, often under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that contribute to its overall antitumor activity.
Applications De Recherche Scientifique
Antitumor agent-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
The mechanism of action of antitumor agent-2 involves its interaction with specific molecular targets within cancer cells. It binds to and inhibits the activity of key enzymes and proteins involved in cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. The compound also disrupts the signaling pathways that promote cancer cell survival, further enhancing its antitumor effects.
Comparaison Avec Des Composés Similaires
Antitumor agent-1: Known for its broad-spectrum antitumor activity but with higher toxicity.
Antitumor agent-3: Exhibits similar efficacy but with a different mechanism of action.
Antitumor agent-4: Less potent but with fewer side effects.
Uniqueness of Antitumor Agent-2: this compound stands out due to its balanced profile of high efficacy and relatively low toxicity. Its unique chemical structure allows for selective targeting of cancer cells, minimizing damage to healthy tissues. This makes it a promising candidate for further development and clinical application.
Activité Biologique
Antitumor Agent-2, a compound characterized by its unique chemical structure and biological properties, has garnered significant attention in cancer research due to its potential efficacy against various cancer cell lines. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and results from various studies.
Synthesis and Chemical Structure
This compound is part of a broader class of compounds that includes derivatives of quinazoline and benzothiazole. These compounds are synthesized through various methods, often involving the modification of existing structures to enhance their antitumor properties. For instance, recent studies have focused on synthesizing 2-anilino-4-alkylaminoquinazoline derivatives, which have shown promising antitumor activities against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. The compound exerts its effects through several mechanisms:
- DNA Binding : Certain derivatives demonstrate a strong affinity for binding to DNA, which disrupts replication and transcription processes in cancer cells .
- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in cancer cell survival, such as topoisomerases .
- CYP Induction : Some studies suggest that the compound's cytotoxicity may be mediated through the induction of cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1, which play roles in drug metabolism .
Biological Activity Data
The effectiveness of this compound has been evaluated across several studies using various human cancer cell lines. Below is a summary table highlighting key findings from recent research:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
4c | MCF-7 | 3.87 | DNA binding |
4m | HCT-116 | 1.5 | Topoisomerase inhibition |
4n | HepG-2 | 0.8 | CYP induction |
4a | HFB4 | 80.8 | Weak growth inhibition |
5F-203 | ER+ Breast | 1.0 | Selective toxicity via CYP induction |
Case Studies
Several case studies have illustrated the potential of this compound in clinical settings:
- Study on Quinazoline Derivatives : A study evaluated various quinazoline derivatives against MCF-7 and HCT-116 cell lines. Compounds like 4c and 5b exhibited significant growth inhibition with IC50 values as low as 3.87 µM .
- Benzothiazole Analysis : The compound 5F-203 was tested across multiple tumor types and demonstrated selective toxicity towards estrogen receptor-positive breast cancer cells while sparing normal cells . This selectivity suggests a potential for reduced side effects in clinical applications.
- Combination Therapies : Research has indicated that combining this compound with other therapeutic agents can enhance its efficacy. For example, conjugates formed with corticosteroids showed improved life span benefits in murine models compared to standalone treatments .
Propriétés
Formule moléculaire |
C33H42N4O4 |
---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
benzyl (2S)-2-[[(2S)-2-[(15S)-12,12-dimethyl-14-oxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-4-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C33H42N4O4/c1-20(2)16-27(30(38)35-29(21(3)4)32(40)41-19-22-12-8-7-9-13-22)37-31(39)28-17-24-23-14-10-11-15-25(23)34-26(24)18-36(28)33(37,5)6/h7-15,20-21,27-29,34H,16-19H2,1-6H3,(H,35,38)/t27-,28-,29-/m0/s1 |
Clé InChI |
HAPJKINXPAVZDU-AWCRTANDSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1)N2C(=O)[C@@H]3CC4=C(CN3C2(C)C)NC5=CC=CC=C45 |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OCC1=CC=CC=C1)N2C(=O)C3CC4=C(CN3C2(C)C)NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.